molecular formula C9H10N2O2 B1375445 3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid CAS No. 1807920-20-2

3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid

Cat. No. B1375445
M. Wt: 178.19 g/mol
InChI Key: KJKFNJOOMXVTJL-UHFFFAOYSA-N
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Description

“3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . The CAS number for this compound is 335030-92-7 .


Physical And Chemical Properties Analysis

The compound “3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid” has a molecular weight of 178.19 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

properties

IUPAC Name

3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-7(3-5-9(12)13)2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKFNJOOMXVTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 67344335

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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